2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide
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Overview
Description
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and two 6-methylpyridin-2-ylmethyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide typically involves the reaction of 2-chloro-6-methylpyridine with an appropriate amide precursor under controlled conditions. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane to form an intermediate, which is then reacted with the amide precursor to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group and pyridine rings can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A brominated derivative with similar reactivity.
2-Amino-6-methylpyridine: An amino derivative used in similar applications.
6-Chloro-2-methylpyridine-3-boronic acid: A boronic acid derivative used in coupling reactions.
Uniqueness
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C17H20ClN3O |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C17H20ClN3O/c1-12-6-4-8-15(19-12)10-21(17(22)14(3)18)11-16-9-5-7-13(2)20-16/h4-9,14H,10-11H2,1-3H3 |
InChI Key |
AGBFXRUVUWNHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)C(=O)C(C)Cl |
Origin of Product |
United States |
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